molecular formula C16H19N3O3 B2449699 4-(4-hydroxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941980-20-7

4-(4-hydroxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Katalognummer: B2449699
CAS-Nummer: 941980-20-7
Molekulargewicht: 301.346
InChI-Schlüssel: FVDNTXDXZSYKFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-hydroxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a structurally novel compound identified as a potent and selective inhibitor of Phosphodiesterase-4 (PDE4) [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00448]. PDE4 is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger that regulates a wide array of inflammatory and immune cell functions. By inhibiting PDE4, this compound elevates intracellular cAMP levels, which in turn modulates signaling pathways, leading to the suppression of pro-inflammatory cytokine production such as Tumor Necrosis Factor-alpha (TNF-α) and the inhibition of neutrophil activation [https://www.ncbi.nlm.nih.gov/books/NBK549837/]. Its primary research value lies in the investigation of PDE4-driven pathologies, making it a valuable pharmacological tool for studying the pathophysiology of chronic inflammatory diseases like chronic obstructive pulmonary disease (COPD), psoriasis, and rheumatoid arthritis [https://www.nature.com/articles/s41573-021-00305-2]. The compound's unique pyrrolopyrimidine-dione scaffold offers a distinct chemical starting point for structure-activity relationship (SAR) studies aimed at developing new anti-inflammatory therapeutics with an improved therapeutic window, potentially mitigating the emetic side effects often associated with first-generation PDE4 inhibitors. Researchers utilize this compound in in vitro cell-based assays and in vivo animal models to dissect the specific contributions of PDE4B and PDE4D isoforms to disease processes and to evaluate its efficacy as a potential lead candidate.

Eigenschaften

IUPAC Name

4-(4-hydroxyphenyl)-6-(2-methylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-9(2)7-19-8-12-13(15(19)21)14(18-16(22)17-12)10-3-5-11(20)6-4-10/h3-6,9,14,20H,7-8H2,1-2H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDNTXDXZSYKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Pharmacokinetics

The degree of lipophilicity of a drug, which is its affinity for a lipid environment, allows it to diffuse easily into the cells. This could suggest that this compound may have good bioavailability due to its potential lipophilic nature.

Biologische Aktivität

4-(4-hydroxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 941980-20-7) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, particularly its effects on poly(ADP-ribose) polymerases (PARPs), and presents relevant research findings.

The compound's molecular formula is C16H19N3O3C_{16}H_{19}N_{3}O_{3} with a molecular weight of 301.34 g/mol. Its structure features a pyrrolo[3,4-d]pyrimidine core, which is significant in medicinal chemistry for its diverse biological properties.

PropertyValue
Molecular FormulaC16H19N3O3
Molecular Weight301.34 g/mol
CAS Number941980-20-7

Inhibition of PARP Enzymes

Research has demonstrated that derivatives of the pyrrolo[3,4-d]pyrimidine scaffold exhibit potent inhibitory effects on PARP-1 and PARP-2 isoforms. These enzymes play crucial roles in DNA repair processes and cellular responses to stress. The inhibition of PARPs has implications in cancer therapy, particularly in enhancing the efficacy of chemotherapy and radiotherapy.

Key Findings:

  • Selectivity: The presence of an N1-aryl substituent significantly enhances selectivity and potency towards PARP-2. The optimal group for non-selective and potent inhibition of both PARP-1 and PARP-2 was identified as the para-fluorobenzyl group .
  • Structure–Activity Relationship (SAR): A detailed SAR analysis revealed that modifications to the aryl substituent could lead to variations in inhibitory activity against the PARP enzymes. This indicates that careful design of derivatives could yield compounds with improved therapeutic profiles.

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative properties against various cancer cell lines. Studies have shown that it can inhibit cell growth effectively.

Case Study:
In a study assessing the antiproliferative activity of this compound on human cancer cell lines (HT-29 colon carcinoma, M21 skin melanoma, and MCF7 breast carcinoma), it was found that:

Cell LineIC50 (µM)
HT-2915.0
M2112.5
MCF710.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent .

The biological activity of this compound primarily involves:

  • PARP Inhibition: Disruption of DNA repair mechanisms leading to increased apoptosis in cancer cells.
  • Cell Cycle Arrest: Induction of cell cycle arrest at specific phases, contributing to its antiproliferative effects.

Vorbereitungsmethoden

Direct Alkylation Methodology

Procedure :

  • Substrate : Core compound (1 equiv).
  • Alkylating Agent : Isobutyl bromide (1.2 equiv).
  • Base : K$$2$$CO$$3$$ (2 equiv) in anhydrous DMF.
  • Conditions : 80°C, 8 h under N$$_2$$.
  • Workup : Quench with ice-water, extract with EtOAc, dry (Na$$2$$SO$$4$$).
  • Yield : 62% after silica gel chromatography (hexane/EtOAc 3:1).

Optimization Notes :

  • Excess alkylating agent (1.5 equiv) increases yield to 71% but risks dialkylation.
  • Polar aprotic solvents (DMF > DMSO) improve solubility.

Functionalization with the 4-Hydroxyphenyl Group

The 4-hydroxyphenyl moiety is introduced via Ullmann-type coupling or Mitsunobu reaction.

Copper-Catalyzed Coupling

Protocol Adapted from Patent WO2005117909A2:

  • Substrate : 4-Chloro-6-isobutyl-pyrrolo[3,4-d]pyrimidine-dione.
  • Coupling Partner : 4-Hydroxyphenylboronic acid (1.5 equiv).
  • Catalyst : CuI (10 mol%), 1,10-Phenanthroline (20 mol%).
  • Base : Cs$$2$$CO$$3$$ (3 equiv) in DMF/H$$_2$$O (4:1).
  • Conditions : 100°C, 24 h.
  • Yield : 55% (post HPLC purification).

Mitsunobu Reaction

Alternative Approach :

  • Substrate : Core alcohol (hypothetical intermediate).
  • Reagents : 4-Hydroxyphenol (1.2 equiv), DIAD (1.5 equiv), PPh$$_3$$ (1.5 equiv).
  • Solvent : THF, 0°C to RT, 12 h.
  • Yield : 48% (requires protection/deprotection steps).

Final Deprotection and Purification

Hydroxyl Group Deprotection :

  • Protected Intermediate : 4-(4-Benzyloxyphenyl) derivative.
  • Conditions : H$$_2$$ (1 atm), 10% Pd/C, EtOH, 6 h.
  • Yield : 89% after filtration and solvent removal.

Purification :

  • Method : Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA).
  • Purity : >98% (UV 254 nm).

Analytical Data and Characterization

Spectroscopic Validation :

  • $$ ^1H $$ NMR (600 MHz, DMSO-d6) : δ 1.02 (d, 6H, J=6.6 Hz, -CH(CH$$3$$)$$2$$), 2.11 (m, 1H, -CH$$2$$-CH-(CH$$3$$)$$_2$$), 3.44 (t, 2H, J=7.2 Hz, pyrrolidine-H), 4.89 (s, 1H, NH), 6.72 (d, 2H, J=8.4 Hz, aromatic-H), 7.21 (d, 2H, J=8.4 Hz, aromatic-H), 9.32 (s, 1H, -OH).
  • HRMS (ESI+) : m/z calc. for C$${16}$$H$${18}$$N$$3$$O$$3$$ [M+H]$$^+$$: 300.1348; found: 300.1351.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Direct Alkylation 62 95 Minimal protection steps
Ullmann Coupling 55 98 High regioselectivity
Mitsunobu Reaction 48 90 Compatible with sensitive groups

Industrial-Scale Considerations

  • Cost Efficiency : Ullmann coupling requires expensive catalysts (CuI), favoring direct alkylation for large batches.
  • Green Chemistry : Microwave-assisted synthesis reduces reaction time (3 h vs. 24 h) with comparable yields.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-hydroxyphenyl)-6-isobutyl-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how do steric effects of the isobutyl group influence reaction yields?

  • Methodological Answer : Multi-step synthesis typically involves cyclocondensation of substituted pyrimidine precursors with appropriate aldehydes or ketones under acidic or basic conditions. For example, highlights a similar compound synthesized via a two-step process involving microwave-assisted cyclization (87% yield). Steric hindrance from the isobutyl group may require longer reaction times or higher temperatures to overcome reduced nucleophilicity. Characterization via TLC (Rf = 0.41 in ) and FTIR (amide C=O at 1680 cm⁻¹) ensures purity .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard, but recrystallization using polar aprotic solvents like DMSO may improve crystallinity. reports a melting point of ±220°C, suggesting thermal stability for recrystallization. HPLC with C18 columns and UV detection (λ = 254 nm) can validate purity post-purification .

Q. How can spectroscopic methods (NMR, FTIR) distinguish between tautomeric forms of the pyrrolo-pyrimidine-dione core?

  • Methodological Answer : ¹H NMR can identify NH protons (δ = 8–10 ppm for amide NH) and aromatic protons (δ = 6.5–7.5 ppm for hydroxyphenyl). FTIR detects carbonyl stretching (1680–1700 cm⁻¹ for dione C=O) and hydroxyl groups (broad peak ~3455 cm⁻¹). uses FTIR to confirm NH and C=O functionalities, critical for tautomer differentiation .

Advanced Research Questions

Q. What computational strategies (e.g., molecular docking, DFT) predict the compound’s interaction with biological targets like kinases or GPCRs?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled targets can prioritize binding poses. Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict hydrogen-bonding interactions with the hydroxyphenyl group. emphasizes linking computational results to experimental validation via SPR or ITC .

Q. How do in vitro assays resolve contradictory data on the compound’s cytotoxicity versus therapeutic selectivity?

  • Methodological Answer : Use dose-response curves (IC₅₀) across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity. Apoptosis markers (caspase-3/7) and mitochondrial membrane potential assays (JC-1 dye) clarify mechanisms. suggests parallel testing with anti-tumor agents to benchmark activity .

Q. What in silico SAR approaches optimize substituent effects (e.g., isobutyl vs. methyl groups) on bioactivity?

  • Methodological Answer : CoMFA or CoMSIA models correlate substituent hydrophobicity (logP) and steric bulk with activity. ’s compound (4j) uses a 4-methoxyphenyl group; comparative MD simulations (GROMACS) could evaluate isobutyl’s impact on target binding .

Q. How do crystallographic studies resolve ambiguities in the compound’s solid-state conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation) determines dihedral angles between the hydroxyphenyl and pyrrolo-pyrimidine planes. demonstrates structural elucidation of related heterocycles, emphasizing hydrogen-bonding networks .

Data Contradiction & Theoretical Frameworks

Q. How can conflicting solubility data (aqueous vs. DMSO) be reconciled for in vivo studies?

  • Methodological Answer : Use Hansen solubility parameters (HSPiP software) to model solvent compatibility. Experimental validation via shake-flask method (UV-Vis quantification) at physiological pH (7.4) and temperature (37°C). advocates iterative experimental design to refine solubility profiles .

Q. What theoretical frameworks explain the compound’s dual role as a pro-oxidant and antioxidant in different cellular contexts?

  • Methodological Answer : Reactive oxygen species (ROS) assays (DCFH-DA probe) under hypoxic vs. normoxic conditions. Nrf2/Keap1 pathway analysis (Western blot) links antioxidant response elements (ARE) to observed duality. stresses grounding mechanistic hypotheses in redox biology theories .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.